molecular formula C14H16N6O B2976538 N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 896369-81-6

N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2976538
CAS RN: 896369-81-6
M. Wt: 284.323
InChI Key: IEYXCPVWPNLAGS-UHFFFAOYSA-N
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Description

“N-[2-(3-Methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is a chemical compound with the molecular formula C14H16N6O . It belongs to the class of heterocyclic compounds .


Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds has been reported in the literature . These compounds are typically synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido . The specific synthesis process for “N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is not available in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine” are not available in the retrieved sources. The molecular weight is approximately 284.316 Da .

Scientific Research Applications

The compound N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its variants are part of the 1,2,3-triazole class of compounds. These compounds have garnered significant attention due to their versatile applications in various scientific research fields. Below is a comprehensive analysis of six unique applications:

Drug Discovery

1,2,3-Triazoles, including the compound , are known for their broad applications in drug discovery. They are structurally similar to amide bonds and can mimic either E or Z amide bond configurations, which makes them valuable in medicinal chemistry. They have been used in the development of various drugs, such as anticonvulsants, antibiotics, and anticancer agents .

Organic Synthesis

The triazole ring is a stable structure that can withstand a range of harsh conditions, making it an excellent candidate for use in organic synthesis. Its stability under acidic, basic, oxidizing, and reducing conditions allows for its incorporation into complex organic molecules .

Polymer Chemistry

In polymer chemistry, triazoles contribute to the creation of new materials with desirable properties. Their ability to engage in hydrogen bonding and their aromatic character are exploited to enhance the stability and functionality of polymers .

Supramolecular Chemistry

The triazole moiety’s strong dipole moment and hydrogen bonding capability make it a key component in supramolecular assemblies. These features are essential for the design of molecular recognition systems, which are fundamental in supramolecular chemistry .

Bioconjugation

Triazoles are often used in bioconjugation techniques due to their biocompatibility and ability to form stable linkages. This application is crucial in the development of targeted drug delivery systems and the conjugation of biomolecules for various research purposes .

Chemical Biology

In chemical biology, triazoles serve as tools for probing biological systems. They can be used to label biomolecules, study protein interactions, and investigate cellular processes .

Fluorescent Imaging

The triazole ring system can be incorporated into fluorescent probes, which are used in imaging techniques to visualize biological processes. This application is particularly useful in the study of live cells and real-time tracking of molecular events .

Materials Science

Due to their robustness and versatility, triazoles are also applied in materials science. They can be used to create advanced materials with specific electronic, optical, or mechanical properties .

Future Directions

The future directions for “N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine” and similar compounds could involve further exploration of their therapeutic potential. Pyridopyrimidines and other N-heterocycles have shown promise in the treatment of various neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-20-14-12(18-19-20)13(16-9-17-14)15-7-6-10-4-3-5-11(8-10)21-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYXCPVWPNLAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

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